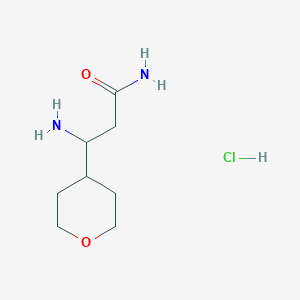

3-Amino-3-(oxan-4-yl)propanamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(oxan-4-yl)propanamide hydrochloride is a synthetic compound with the molecular formula C7H13NO3Cl. It is commonly used in scientific experiments and is known for its white or off-white powder form. This compound is also referred to as oxalylglycine hydrochloride.

Métodos De Preparación

The synthesis of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of 3-amino-3-(oxan-4-yl)propanamide with hydrochloric acid to form the hydrochloride salt . The reaction typically takes place under controlled temperature and pressure conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Análisis De Reacciones Químicas

3-Amino-3-(oxan-4-yl)propanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like acetonitrile, methanol, and water, along with catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted amides and amines .

Aplicaciones Científicas De Investigación

3-Amino-3-(oxan-4-yl)propanamide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as a reference standard in analytical laboratories

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(oxan-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

3-Amino-3-(oxan-4-yl)propanamide hydrochloride can be compared with other similar compounds such as:

3-Amino-3-(tetrahydro-2H-pyran-4-yl)propanamide: Similar in structure but without the hydrochloride salt form.

Oxalylglycine: A related compound used in similar biochemical applications.

3-Amino-3-(oxan-4-yl)propanoic acid: Another structurally related compound with different functional groups.

The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity in various applications .

Actividad Biológica

3-Amino-3-(oxan-4-yl)propanamide hydrochloride is a compound with significant potential in pharmaceutical applications, particularly due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆N₂O₂·HCl. This compound features an oxan ring, which contributes to its reactivity and biological activity. The presence of both an amine group and a carbonyl group allows it to participate in various chemical reactions, making it a versatile scaffold for drug design and development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound has potential applications in cancer treatment, particularly in managing specific cancer types such as multiple myeloma. Its ability to inhibit angiogenesis (the formation of new blood vessels from pre-existing ones) is particularly noteworthy, as this process is crucial for tumor growth and metastasis .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which may contribute to its therapeutic efficacy in various diseases characterized by inflammation.

- Interaction with Biological Targets : Interaction studies have focused on the binding affinity of this compound to proteins and enzymes involved in disease pathways. Understanding these interactions is essential for optimizing its pharmacological properties and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple steps that allow for the incorporation of various functional groups. This multi-step synthesis enhances the compound's versatility and potential for further derivatization.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cancer Treatment : A patent outlines methods for treating multiple myeloma using this compound, highlighting its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) .

- Angiogenesis Inhibition : Research has indicated that this compound can inhibit angiogenesis in vitro, suggesting its potential as an anti-cancer agent by preventing tumor vascularization.

- Mechanism of Action : The mechanism through which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors that play critical roles in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(oxan-4-yl)acetamide | Contains an oxan ring and an acetamide group | Potentially different biological activity |

| 1-Amino-2-(oxan-4-yl)ethanol | Features an ethanol moiety instead of propanamide | May exhibit different solubility |

| N-(oxan-4-yl)methylamine | Simple amine structure with an oxan ring | Less complex, potentially different reactivity |

This comparison emphasizes the dual functionality of this compound as both an amine and an amide, which may influence its biological activity compared to other compounds.

Propiedades

IUPAC Name |

3-amino-3-(oxan-4-yl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c9-7(5-8(10)11)6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMKGRSZYLBCOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.